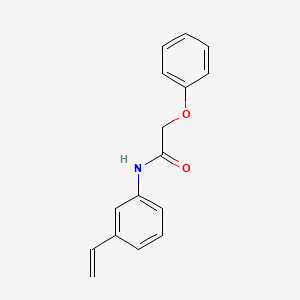
2-phenoxy-N-(3-vinylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(3-vinylphenyl)acetamide, also known as PVPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is commonly used in biochemistry and pharmacology research to study the effects of different drugs on the body.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-(3-vinylphenyl)acetamide is not fully understood. However, it is believed that this compound acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and serotonin. This results in an increase in the concentration of these neurotransmitters in the brain, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and motivation. It has also been shown to have anxiolytic and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-phenoxy-N-(3-vinylphenyl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for research on 2-phenoxy-N-(3-vinylphenyl)acetamide. One area of research could be to further investigate its mechanism of action and how it interacts with different drugs. Another area of research could be to study the long-term effects of this compound on the body. Additionally, this compound could be studied for its potential use in the treatment of various neurological disorders such as depression and anxiety.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is commonly used in biochemistry and pharmacology research to study the effects of different drugs on the body. While its mechanism of action is not fully understood, this compound has been shown to have various biochemical and physiological effects. There are many future directions for research on this compound, and it is likely to continue to be an important compound in scientific research for years to come.
Méthodes De Synthèse
The synthesis of 2-phenoxy-N-(3-vinylphenyl)acetamide involves the reaction between 3-vinylphenylamine and 2-chloroacetylphenol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-phenoxy-N-(3-vinylphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the most common applications is in the field of biochemistry, where it is used to study the effects of different drugs on the body. This compound is also used in pharmacology research to study the mechanism of action of different drugs.
Propriétés
IUPAC Name |
N-(3-ethenylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-13-7-6-8-14(11-13)17-16(18)12-19-15-9-4-3-5-10-15/h2-11H,1,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVWOTQFSDQVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4954616.png)
![3-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-1-propanol](/img/structure/B4954629.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954636.png)
![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)
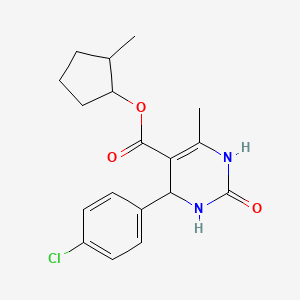

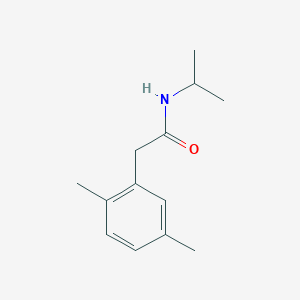

![4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4954721.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)
![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)
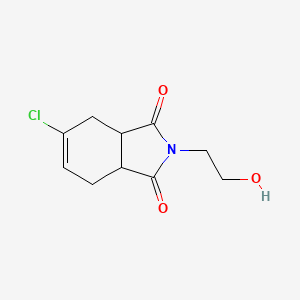
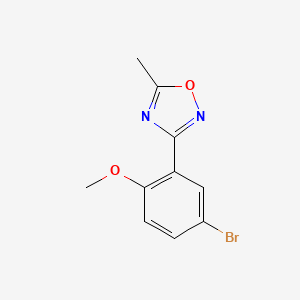
![(4-chlorophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B4954751.png)
